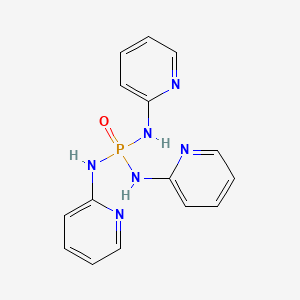
N,N',N''-Tri-2-pyridinylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tri-2-pyridinylphosphoric triamide is a chemical compound with the molecular formula C15H15N6OP and a molecular weight of 326.29 g/mol It is known for its unique structure, which includes three pyridine rings attached to a phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tri-2-pyridinylphosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-aminopyridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The process involves the gradual addition of phosphorus oxychloride to a solution of 2-aminopyridine, followed by stirring and heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’,N’'-Tri-2-pyridinylphosphoric triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Tri-2-pyridinylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphorous triamide derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphorous triamide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N’,N’'-Tri-2-pyridinylphosphoric triamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tri-2-pyridinylphosphoric triamide involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, modulating their function and activity .
Comparison with Similar Compounds
- N,N’,N’'-Tri-2-pyridinylphosphorothioic triamide
- N,N’,N’'-Tri-2-pyridinylphosphoric triamide
Comparison: N,N’,N’'-Tri-2-pyridinylphosphoric triamide is unique due to its specific arrangement of pyridine rings and the presence of a phosphoric triamide core. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15N6OP |
|---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
N-bis(pyridin-2-ylamino)phosphorylpyridin-2-amine |
InChI |
InChI=1S/C15H15N6OP/c22-23(19-13-7-1-4-10-16-13,20-14-8-2-5-11-17-14)21-15-9-3-6-12-18-15/h1-12H,(H3,16,17,18,19,20,21,22) |
InChI Key |
RGXNYMLWPFBKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NP(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


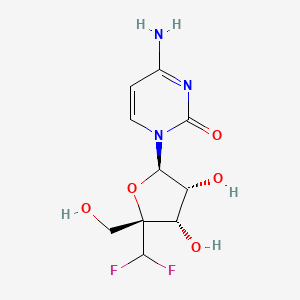



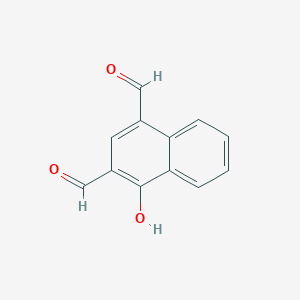
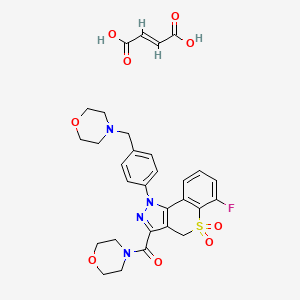

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)

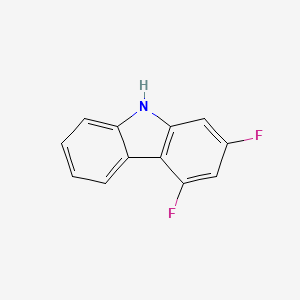
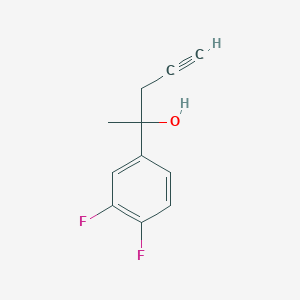

![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)
